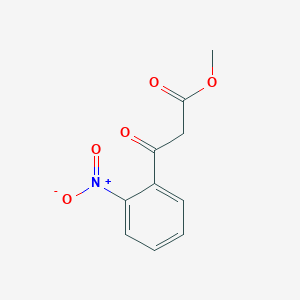

Methyl 3-(2-nitrophenyl)-3-oxopropanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO5 |

|---|---|

Molecular Weight |

223.18 g/mol |

IUPAC Name |

methyl 3-(2-nitrophenyl)-3-oxopropanoate |

InChI |

InChI=1S/C10H9NO5/c1-16-10(13)6-9(12)7-4-2-3-5-8(7)11(14)15/h2-5H,6H2,1H3 |

InChI Key |

NIIIBNUAQSIIEN-UHFFFAOYSA-N |

SMILES |

COC(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-] |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 2 Nitrophenyl 3 Oxopropanoate

Direct Synthetic Approaches

Direct approaches focus on constructing the β-keto ester functionality in a single key transformation, typically by forming one of the carbon-carbon bonds of the propanoate chain.

Condensation reactions are fundamental to the formation of carbon-carbon bonds and are a cornerstone in the synthesis of β-keto esters. These reactions involve the coupling of a carbonyl compound with an active methylene (B1212753) compound or an ester enolate.

The Knoevenagel condensation typically involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base. nih.govresearchgate.net For the synthesis of the target compound's precursors, this strategy commonly employs 2-nitrobenzaldehyde (B1664092) and a malonic ester, such as dimethyl malonate or diethyl malonate. nih.govtue.nl The initial product is an unsaturated dicarbonyl compound, the corresponding benzylidenemalonate.

A representative reaction involves the condensation of 2-nitrobenzaldehyde with diethyl malonate. nih.gov While this specific example yields the diethyl ester, the analogous reaction with dimethyl malonate would proceed via the same mechanism. The reaction is often catalyzed by a base like piperidine (B6355638) or an ammonium (B1175870) salt and may require azeotropic removal of water to drive the equilibrium. researchgate.netnih.gov Modern variations utilize microwave irradiation or solvent-free grinding conditions to improve efficiency and align with green chemistry principles. unifap.brresearchgate.net

The resulting product, Methyl 2-(2-nitrobenzylidene)malonate, is not the final target but a key intermediate. Further chemical transformations would be necessary to convert the carbon-carbon double bond into the required keto group at the β-position, which falls outside the direct Knoevenagel product scope but is a crucial consideration in a multi-step pathway originating from this condensation.

Table 1: Knoevenagel Condensation of 2-Nitrobenzaldehyde with Malonic Esters

| Reactant A | Reactant B | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Nitrobenzaldehyde | Diethyl malonate | Ethylene diamine diacetate, xylene, reflux | Diethyl 2-(2-nitrobenzylidene)malonate | nih.gov |

| Aromatic Aldehydes | Malononitrile | Microwave, Methanol (B129727) | Arylmethylenemalononitriles | unifap.br |

The Claisen condensation is a powerful method for forming β-keto esters by joining two ester molecules. masterorganicchemistry.comlibretexts.org A "crossed" or "mixed" Claisen condensation is particularly relevant for synthesizing Methyl 3-(2-nitrophenyl)-3-oxopropanoate. ucla.edulibretexts.org This variant involves two different esters, one of which must be non-enolizable (lacks α-hydrogens) to prevent self-condensation and ensure a single primary product. libretexts.org

In a viable synthetic route, methyl 2-nitrobenzoate (B253500) (a non-enolizable ester) serves as the acylating agent, while methyl acetate (B1210297) acts as the enolizable component. A strong base, such as sodium methoxide (B1231860) (NaOMe) or sodium hydride (NaH), is used to deprotonate methyl acetate, forming a nucleophilic enolate. ucla.edu This enolate then attacks the carbonyl carbon of methyl 2-nitrobenzoate. The subsequent collapse of the tetrahedral intermediate and expulsion of a methoxide ion yields the target β-keto ester. libretexts.orgyoutube.com

Reaction Scheme: Mixed Claisen Condensation

Step 1 (Enolate Formation): CH₃COOCH₃ + NaOCH₃ ⇌ ⁻CH₂COOCH₃ + CH₃OH

Step 2 (Nucleophilic Attack): 2-NO₂-C₆H₄-COOCH₃ + ⁻CH₂COOCH₃ → [Tetrahedral Intermediate]

Step 3 (Elimination): [Tetrahedral Intermediate] → 2-NO₂-C₆H₄-CO-CH₂-COOCH₃ + ⁻OCH₃

Modern variations of this acylation can provide higher yields and selectivity. For example, the reaction of magnesium enolates of malonic acid half-esters with acyl donors or the coupling of activated amides with ester enolates mediated by strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) are effective methods for producing β-keto esters. organic-chemistry.org

An alternative direct approach involves the esterification of the parent β-keto acid, 3-(2-nitrophenyl)-3-oxopropanoic acid. This acid can be synthesized via methods such as the alkaline hydrolysis of related cyclic compounds. jmcs.org.mx Once the acid is obtained, a classic Fischer esterification can be performed by refluxing the acid in methanol with a catalytic amount of a strong mineral acid, like sulfuric acid (H₂SO₄). jmcs.org.mxmdpi.com

Table 2: Fischer Esterification of Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid | Methanol | H₂SO₄ | Methyl β-keto ester | jmcs.org.mx |

| Furan-2-yl-propenoic acids | Methanol | NaOH, then Dimethyl Sulfate | Methyl propenoate ester | mdpi.com |

Transesterification offers another route, where an existing ester (e.g., an ethyl ester) is converted to the methyl ester. Lipase-catalyzed transesterification, using enzymes like Candida antarctica lipase (B570770) B (CALB), provides a mild, solvent-free, and chemoselective method for this transformation, which is particularly useful for complex molecules. google.com

The synthesis of this compound can also be envisioned through the oxidation of a suitable precursor, most notably the corresponding β-hydroxy ester, Methyl 3-hydroxy-3-(2-nitrophenyl)propanoate. chemspider.comguidechem.com This precursor alcohol could be synthesized, for example, through a Reformatsky-type reaction between 2-nitrobenzaldehyde and a zinc enolate of methyl bromoacetate.

The oxidation of this secondary alcohol to the ketone can be achieved using a variety of standard oxidizing agents. Common reagents for this transformation include chromium-based oxidants (e.g., PCC, PDC) or milder, more modern reagents like Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane (DMP). Copper-catalyzed tandem oxidation reactions using oxidants like tert-butyl hydroperoxide (TBHP) have also been developed for converting hydroxyl compounds into carbonyls. researchgate.net The choice of oxidant is critical to avoid over-oxidation or side reactions involving the nitro group or the ester functionality.

Condensation Reactions for β-Keto Ester Formation

Indirect and Multi-Step Syntheses

Indirect syntheses involve constructing a precursor molecule that is then converted to the final product through a series of functional group interconversions. A prominent strategy involves nucleophilic aromatic substitution (SₙAr) followed by cyclization and rearrangement or further modification.

One such pathway begins with the reaction of a 2-halonitroarene, such as 2-chloronitrobenzene, with the sodium salt of dimethyl malonate (formed by treating dimethyl malonate with a base like sodium methoxide). google.com The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack by the malonate enolate, displacing the chloride to form dimethyl (2-nitrophenyl)malonate.

This intermediate can then be selectively hydrolyzed to the corresponding malonic acid monoester. Gentle heating of this monoacid would induce decarboxylation to yield methyl 2-(2-nitrophenyl)acetate. The final carbon, completing the propanoate backbone, and the keto group would need to be introduced, for instance, through acylation of the α-carbon with a suitable acetylating agent. A more direct, albeit challenging, transformation from dimethyl (2-nitrophenyl)malonate to the target β-keto ester would require a specialized rearrangement or a sequence of protection, reduction, and oxidation steps. google.comstackexchange.com

Preparation from Precursors Bearing Related Functionalities

A prevalent and effective method for synthesizing β-keto esters like this compound is the Claisen condensation. This reaction typically involves the base-mediated condensation of an ester with another carbonyl compound. In the context of the target molecule, two main variations of the Claisen condensation are plausible:

Condensation of a Methyl Ester with a 2-Nitrobenzoyl Derivative: This approach utilizes a readily available methyl ester, such as methyl acetate, which can be deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a suitable 2-nitrobenzoyl derivative, such as methyl 2-nitrobenzoate or 2-nitrobenzoyl chloride. The use of a strong, non-nucleophilic base like sodium hydride or sodium methoxide is crucial to drive the reaction towards the desired product. The general principle of the Claisen condensation involves the reaction of an ester enolate with an ester to form a β-keto ester. datapdf.comprepchem.comencyclopedia.pub Forcing conditions, such as the removal of the alcohol byproduct by distillation, can be employed to improve the yield of the condensation. datapdf.com

Condensation of 2-Nitroacetophenone with a Methyl Carboxylating Agent: An alternative strategy involves the use of 2-nitroacetophenone as the starting material. The α-protons of the acetyl group are acidic and can be removed by a strong base to generate an enolate. This enolate can then react with an electrophilic source of a methoxycarbonyl group, such as dimethyl carbonate or methyl chloroformate, to yield this compound. This approach is analogous to the mixed Claisen condensation where a ketone enolate condenses with an ester. datapdf.com

A related synthesis that highlights the feasibility of such condensations is the preparation of Methyl 2-[(3-Nitrophenyl)methylene]-3-oxobutanoate. In this reaction, 3-nitrobenzaldehyde (B41214) is condensed with methyl acetoacetate, demonstrating the reactivity of nitro-substituted aromatic aldehydes in forming new carbon-carbon bonds with β-dicarbonyl compounds. mdpi.com

| Precursor 1 | Precursor 2 | Reaction Type | Key Reagents |

| Methyl 2-nitrobenzoate | Methyl acetate | Claisen Condensation | Strong base (e.g., NaH, NaOMe) |

| 2-Nitrobenzoyl chloride | Methyl acetate | Acylation/Condensation | Base |

| 2-Nitroacetophenone | Dimethyl carbonate | Claisen-type Condensation | Strong base |

| 2-Nitroacetophenone | Methyl chloroformate | Acylation | Base |

Convergent and Divergent Synthetic Strategies

The synthesis of this compound can be designed using both convergent and divergent approaches, enhancing its utility in the preparation of more complex molecules.

Divergent Synthesis: Once synthesized, this compound serves as an excellent starting point for divergent synthesis, allowing for the creation of a library of related compounds. The presence of multiple reactive sites—the acidic α-proton, the ketone, the ester, and the nitro group—enables a variety of selective transformations. For example:

Alkylation/Arylation at the α-position: The acidic proton between the two carbonyl groups can be readily removed to generate a stable enolate, which can then be reacted with various electrophiles (alkyl halides, aryl halides) to introduce substituents at the C2 position.

Modification of the Carbonyl Groups: The ketone can be selectively reduced to a secondary alcohol or converted to other functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

Reduction of the Nitro Group: The nitro group can be reduced to an amine, opening up a vast array of further functionalization possibilities, such as diazotization or acylation, leading to the synthesis of various heterocyclic compounds.

Advanced Catalytic Approaches in Synthesis

While classical condensation reactions are effective, modern synthetic chemistry increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for the synthesis of β-keto esters, although specific examples for this compound are not extensively documented in readily available literature. However, general principles of transition metal-catalyzed reactions can be applied. For instance, palladium-catalyzed reactions are widely used for C-C bond formation. researchgate.net A potential, albeit less common, approach could involve the palladium-catalyzed carbonylation of a suitable precursor. For example, a reaction between 2-nitroiodobenzene, carbon monoxide, and the enolate of methyl acetate under palladium catalysis could theoretically lead to the desired product. Transition metals are also key in the synthesis of various marine drugs, showcasing their versatility in complex molecule synthesis. mdpi.com

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often providing excellent stereoselectivity under mild conditions. While a specific organocatalytic synthesis of this compound is not prominently reported, general organocatalytic methods for the synthesis of β-keto esters and related compounds are well-established. For instance, organocatalysts can be employed in Michael additions to nitroalkenes, a reaction that forms a carbon-carbon bond adjacent to a nitro group. mdpi.com An organocatalytic approach to the target molecule could potentially involve the reaction of a 2-nitrophenyl-containing electrophile with a nucleophile derived from a methyl ester, facilitated by a chiral amine or thiourea (B124793) catalyst. Such catalysts are known to promote asymmetric reactions, offering a pathway to enantiomerically enriched products. researchgate.net

Stereoselective and Asymmetric Synthesis Considerations

The synthesis of chiral, non-racemic β-keto esters is of significant interest due to their utility as building blocks for enantiomerically pure pharmaceuticals and natural products. While this compound itself is achiral, its derivatives, particularly those substituted at the α-position, can be chiral.

Asymmetric synthesis of such derivatives can be achieved through several strategies:

Chiral Auxiliaries: A chiral alcohol can be used to form the ester, which can then direct the stereoselective alkylation of the α-position. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

Chiral Catalysts: As mentioned in the organocatalysis section, chiral catalysts can be employed to control the stereochemistry of the C-C bond-forming reaction. Chiral phase-transfer catalysts have also been used in the enantioselective allylation of related malonates. frontiersin.org For example, a chiral Lewis acid or a chiral Brønsted base could be used to catalyze the condensation reaction, leading to a product with a specific stereochemistry at the α-position if a suitable prochiral substrate is used. The development of asymmetric methods for the synthesis of flavanones and related chromanones often involves stereoselective conjugate additions, a principle that could be adapted for the synthesis of chiral β-keto esters. nih.gov

Chemical Reactivity and Transformative Chemistry of Methyl 3 2 Nitrophenyl 3 Oxopropanoate

Reactions at the β-Keto Ester Moiety

The β-keto ester functional group is a classic motif in organic synthesis, characterized by the acidic methylene (B1212753) protons situated between two carbonyl groups and the distinct reactivity of both the ketone and ester functionalities.

Carbonyl Reactivity and Nucleophilic Additions

The ketone carbonyl group in Methyl 3-(2-nitrophenyl)-3-oxopropanoate is an electrophilic center, susceptible to attack by nucleophiles. The reactivity of this carbonyl carbon is significantly influenced by the attached 2-nitrophenyl group. The nitro group is strongly electron-withdrawing, which increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and making it more reactive towards nucleophilic addition compared to a ketone with an electron-donating or neutral substituent.

In a typical nucleophilic addition, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. youtube.com This process changes the hybridization of the carbon from sp² to sp³. youtube.com Subsequent protonation of the alkoxide yields an alcohol. Common nucleophiles for this transformation include organometallic reagents (like Grignard reagents or organolithium compounds) and hydride reagents (like sodium borohydride).

Table 1: General Reactivity of Carbonyl Compounds towards Nucleophilic Addition

| Carbonyl Compound | General Structure | Relative Reactivity | Electronic/Steric Factors |

|---|---|---|---|

| Aldehyde | R-CHO | High | Less sterically hindered; one alkyl group. |

| Ketone | R-CO-R' | Medium | More sterically hindered; two electron-donating alkyl groups reduce carbon electrophilicity. |

| Ester | R-CO-OR' | Low | Resonance donation from the ester oxygen reduces carbon electrophilicity. |

| This compound (Ketone) | Ar-CO-CH₂-COOCH₃ | High (for a ketone) | The electron-withdrawing 2-nitrophenyl group enhances the electrophilicity of the carbonyl carbon. |

Ester Hydrolysis and Transesterification Reactions

The methyl ester portion of the molecule can undergo hydrolysis to yield the corresponding carboxylic acid, 3-(2-nitrophenyl)-3-oxopropanoic acid. This reaction can be catalyzed by either acid or, more commonly, a base in a process known as saponification. Basic hydrolysis, typically using an alkali metal hydroxide (B78521) like lithium hydroxide or sodium hydroxide in an aqueous or mixed aqueous-organic solvent system, proceeds via nucleophilic acyl substitution to form a carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid. libretexts.org

Transesterification is another key reaction of the ester group, involving the conversion of the methyl ester into a different ester by reacting the compound with another alcohol in the presence of an acid or base catalyst. This process, also known as alcoholysis, is an equilibrium-driven reaction where a large excess of the new alcohol is often used to shift the equilibrium towards the desired product. chemistrysteps.com

Table 2: Conditions for Ester Cleavage

| Reaction | Catalyst/Reagents | Conditions | Product |

|---|---|---|---|

| Base-Catalyzed Hydrolysis (Saponification) | LiOH or NaOH in THF/Methanol (B129727)/H₂O | Room temperature to mild heating | Carboxylate Salt |

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., aq. HCl or H₂SO₄) | Heating | Carboxylic Acid |

| Transesterification | NaOR' in R'OH (Base-catalyzed) | Heating | New Ester (R'-O-CO-) |

| Transesterification | H₂SO₄ in R'OH (Acid-catalyzed) | Heating | New Ester (R'-O-CO-) |

Decarboxylative Transformations

β-Keto esters are renowned for their ability to undergo decarboxylation (the loss of CO₂) to form ketones. This transformation typically occurs after the ester group is hydrolyzed to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily loses carbon dioxide upon gentle heating through a cyclic, six-membered transition state, yielding an enol that quickly tautomerizes to the more stable ketone product, 2-nitroacetophenone. libretexts.orgwikipedia.orgchem-station.com

A more direct method that avoids the initial hydrolysis step is the Krapcho decarboxylation. This reaction is particularly effective for methyl esters bearing a β-electron-withdrawing group. youtube.com It involves heating the β-keto ester in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), often with a salt such as lithium chloride or sodium cyanide. youtube.comresearchgate.net The reaction proceeds under near-neutral conditions via nucleophilic attack of the anion (e.g., Cl⁻) on the methyl group of the ester in an Sₙ2 fashion, followed by the loss of carbon dioxide to generate a carbanion, which is then protonated by residual water in the solvent. youtube.comacs.org This method is advantageous as it tolerates many functional groups that might be sensitive to the harsh acidic or basic conditions of traditional hydrolysis. nih.gov

Enolization and Enolate Chemistry

The methylene (CH₂) group positioned between the two carbonyls in this compound is particularly acidic (pKa ≈ 11 in DMSO). This increased acidity is due to the ability of the conjugate base, an enolate, to delocalize its negative charge onto both adjacent oxygen atoms through resonance, creating a highly stabilized anion. aklectures.com

This facile deprotonation allows the compound to serve as a potent carbon nucleophile in a variety of C-C bond-forming reactions. Treatment with a suitable base, ranging from alkoxides like sodium ethoxide to stronger, non-nucleophilic bases like lithium diisopropylamide (LDA), quantitatively generates the enolate. This enolate can then react with electrophiles, most commonly in alkylation reactions with alkyl halides, to introduce substituents at the α-carbon. The choice of base and reaction conditions can influence the outcome, particularly in asymmetrically substituted systems, though for this specific molecule, only one type of enolate can be formed.

Transformations of the Nitrophenyl Substituent

The 2-nitrophenyl group is not merely a passive structural component; its nitro functionality is a key site for chemical modification, primarily through reduction.

Reduction of the Nitro Group to Amine or Other Nitrogen Functionalities

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. chem-station.com This conversion dramatically alters the electronic properties of the aromatic ring, changing the substituent from a powerful electron-withdrawing, meta-directing group to a strong electron-donating, ortho-, para-directing group. For this compound, this transformation would yield Methyl 3-(2-aminophenyl)-3-oxopropanoate.

A variety of methods are available to achieve this reduction, offering a range of selectivities and compatibilities with other functional groups. Classical methods involve the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. Catalytic hydrogenation, using hydrogen gas with a metal catalyst like palladium, platinum, or Raney nickel, is another highly effective and clean method. Other reagents like tin(II) chloride (SnCl₂) in ethanol (B145695) with concentrated HCl, or sodium borohydride (B1222165) in the presence of a nickel or cobalt salt, also provide milder conditions for the reduction.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Typical Conditions | Advantages | Potential Considerations |

|---|---|---|---|

| Fe, Sn, or Zn in aq. HCl | Heating | Inexpensive and effective. | Requires strongly acidic conditions; workup can be cumbersome. |

| H₂, Pd/C (or PtO₂, Raney Ni) | H₂ pressure, various solvents (EtOH, EtOAc) | High yield, clean reaction, neutral conditions. | Catalyst can be expensive; may reduce other functional groups (e.g., alkenes). |

| SnCl₂·2H₂O | EtOH or EtOAc, reflux | Milder than metal/acid systems. | Stoichiometric amounts of tin salts are produced. |

| NaBH₄ / NiCl₂ or CoCl₂ | Methanol, room temp to 50°C | Mild conditions. | Selectivity may vary with substrate. |

| Hydrazine (N₂H₄) / Raney Ni | Ethanol or 2-propanol, 40-50°C | Effective for many systems. | Hydrazine is toxic. |

Nucleophilic Aromatic Substitution Considerations

The benzene (B151609) ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the strongly electron-withdrawing nitro group. Electron-withdrawing groups, particularly when positioned ortho or para to a potential leaving group, stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of an SNAr reaction.

In the case of this compound, while the primary side chain is not a typical leaving group, the principle of ring activation remains. If a suitable leaving group (such as a halogen) were present on the ring, typically at the 4 or 6 positions, the compound would be highly susceptible to displacement by nucleophiles. The nitro group would delocalize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy for the substitution. Although less common, in highly activated systems, the nitro group itself can sometimes be displaced by certain nucleophiles under specific conditions. The presence of the β-ketoester side chain can also influence the electronic properties of the ring, further modifying its susceptibility to nucleophilic attack.

Intramolecular Cyclization and Annulation Reactions

The most prominent and synthetically valuable transformations of this compound involve intramolecular cyclization reactions. The ortho positioning of the nitro group and the β-ketoester side chain provides an ideal template for the construction of fused heterocyclic ring systems. These reactions typically proceed via a domino or cascade sequence, initiated by the reduction of the nitro group.

Formation of Heterocyclic Systems (e.g., Quinolines, Indoloquinolines)

This compound is an excellent precursor for the synthesis of quinoline (B57606) derivatives. The core transformation is a reductive cyclization process. In this reaction, the nitro group is first reduced to an amino group (–NH2). Common reducing agents for this transformation include catalytic hydrogenation (e.g., H2/Pd-C), transfer hydrogenation (e.g., ammonium (B1175870) formate), or reducing metals in acidic media (e.g., Fe/AcOH, SnCl2/HCl).

Once the 2-aminoaryl β-ketoester intermediate is formed, it undergoes a spontaneous or catalyzed intramolecular cyclization. This step is a variation of the Friedländer annulation, where the newly formed amine nucleophilically attacks one of the carbonyl carbons of the β-ketoester side chain. Subsequent dehydration (loss of a water molecule) leads to the formation of the aromatic quinoline ring system.

Specifically, the cyclization of the intermediate derived from this compound yields methyl 4-hydroxyquinoline-3-carboxylate. The regioselectivity of this cyclization favors attack at the ketone carbonyl over the ester carbonyl, leading to the 4-hydroxy (or 4-oxo tautomer) substitution pattern.

| Precursor | Reaction Type | Key Reagents | Product |

| This compound | Reductive Cyclization | 1. Reducing Agent (e.g., H₂, Pd/C) 2. Intramolecular condensation | Methyl 4-hydroxyquinoline-3-carboxylate |

| 2-Aminoaryl Ketone + Active Methylene Compound | Friedländer Annulation | Acid or Base Catalyst | Substituted Quinoline |

This methodology provides a reliable and efficient route to functionalized quinolones, which are important scaffolds in medicinal chemistry. While direct examples detailing the synthesis of indoloquinolines from this specific precursor are less common, analogous strategies involving more complex starting materials or multi-step pathways could potentially lead to such fused systems.

Rearrangement and Cascade Reactions

The transformation of this compound into quinolines is a prime example of a cascade (or domino) reaction. A cascade reaction is a process involving two or more bond-forming transformations that take place sequentially in a single synthetic operation without isolating the intermediates.

In this specific case, the sequence is:

Reduction: The nitro group is reduced to an amine.

Cyclization: The amine attacks the ketone carbonyl intramolecularly to form a hemiaminal intermediate.

Dehydration: The intermediate loses water to form the final, stable aromatic quinoline ring.

This entire sequence from the nitro compound to the quinoline can be performed in one pot, which is highly efficient. The chemoselectivity of the initial reduction step is crucial for the success of the cascade. The conditions must be chosen to selectively reduce the nitro group without affecting the ketone or ester functionalities. DFT (Density Functional Theory) investigations on similar systems have shown that the preferential reduction of the nitro group is mechanistically favored, allowing the subsequent cyclization to proceed cleanly.

Further rearrangements are less commonly reported for this specific molecule but are plausible under different reaction conditions. For instance, acid-catalyzed conditions could potentially promote other rearrangements of the β-ketoester side chain, although the drive to form the stable aromatic quinoline ring is typically the dominant reaction pathway.

Chemoselectivity and Regioselectivity in Complex Reactions

Chemoselectivity and regioselectivity are critical considerations in the reactions of this compound, a molecule with multiple reactive sites.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In the context of reductive cyclization, the key challenge is the selective reduction of the nitro group in the presence of a ketone and an ester.

Catalytic Hydrogenation: Reagents like Palladium on carbon (Pd/C) with hydrogen gas are highly effective and chemoselective for reducing aromatic nitro groups without typically affecting carbonyl groups or esters under controlled conditions (e.g., moderate pressure and temperature).

Metal/Acid Systems: Reagents such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl2) are also well-known for their ability to selectively reduce nitroarenes.

These methods ensure that the β-ketoester moiety remains intact and available for the subsequent intramolecular cyclization.

Regioselectivity: This refers to the preference for reaction at one position over another. In the intramolecular cyclization step, the nucleophilic amino group has two potential electrophilic sites to attack: the ketone carbonyl (C3 of the propanoate chain) and the ester carbonyl (C1).

The ketone carbonyl is inherently more electrophilic and kinetically more susceptible to nucleophilic attack than the ester carbonyl.

The cyclization to form a six-membered ring by attacking the ketone is thermodynamically favored, leading to the stable 4-hydroxyquinoline (B1666331) product.

Attack at the ester carbonyl would lead to a four-membered ring, which is highly strained and energetically unfavorable. Therefore, the reaction proceeds with high regioselectivity to furnish the quinoline scaffold.

| Selectivity Type | Challenge | Favorable Outcome | Controlling Factors |

| Chemoselectivity | Reduction of nitro group vs. ketone/ester | Selective reduction of the nitro group | Choice of reducing agent (e.g., H₂/Pd-C, Fe/AcOH) |

| Regioselectivity | Intramolecular attack on ketone vs. ester carbonyl | Attack on the more electrophilic ketone carbonyl | Electronic properties of carbonyls; stability of the resulting ring system |

This predictable control over both chemo- and regioselectivity makes this compound a reliable and valuable building block in the synthesis of heterocyclic molecules.

Applications As a Synthetic Intermediate in Organic Synthesis

Precursor for Advanced Organic Scaffolds

The strategic placement of the nitro and β-ketoester functionalities within Methyl 3-(2-nitrophenyl)-3-oxopropanoate provides a powerful platform for the synthesis of a variety of complex organic scaffolds. The presence of these reactive sites allows for sequential or domino reactions to construct intricate cyclic and aromatic systems.

Building Block for Nitrogen-Containing Heterocycles

The ortho-nitroaryl moiety of this compound is a well-established precursor for the synthesis of nitrogen-containing heterocycles through reductive cyclization strategies. The reduction of the nitro group to an amino group in situ generates a nucleophilic center that can readily react with the adjacent carbonyl functionalities, leading to the formation of various heterocyclic rings.

One of the most prominent applications is in the synthesis of quinoline (B57606) derivatives. The classical Friedländer annulation, which involves the condensation of an o-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group, can be adapted for this purpose. In a domino nitro reduction-Friedländer heterocyclization, this compound can be treated with a reducing agent, such as iron in acetic acid, to generate the corresponding o-amino derivative. This intermediate can then undergo intramolecular condensation to furnish substituted 2-hydroxyquinoline-4-carboxylic acid derivatives, which are important scaffolds in medicinal chemistry. mdpi.comnih.gov

| Product | Reagents and Conditions | Typical Yield |

| Methyl 2-hydroxyquinoline-4-carboxylate | 1. Fe, Acetic Acid (Reduction) 2. Intramolecular cyclization | Good to Excellent |

| 2-Hydroxyquinoline-4-carboxylic acid | 1. SnCl2, HCl (Reduction) 2. Intramolecular cyclization and hydrolysis | Good |

This interactive data table provides examples of potential products from the reductive cyclization of this compound based on established methodologies.

Similarly, this precursor can be envisioned in the synthesis of other significant nitrogen heterocycles like indoles and benzodiazepines through carefully designed reaction pathways involving reductive cyclization and subsequent condensation with appropriate reagents.

Synthesis of Oxygen-Containing Cyclic Systems

The β-ketoester functionality of this compound is instrumental in the synthesis of various oxygen-containing heterocycles, most notably coumarins and chromones. These scaffolds are prevalent in natural products and exhibit a wide range of biological activities.

The Pechmann condensation is a classic method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.orgnih.govorganic-chemistry.org While the 2-nitrophenyl group is not directly involved in the cyclization, its electronic properties can influence the reactivity of the ketoester. By reacting this compound with various substituted phenols in the presence of an acid catalyst like sulfuric acid or a Lewis acid, a range of 3-(2-nitrophenyl)coumarins can be prepared.

| Phenol Reactant | Product | Catalyst |

| Resorcinol | 7-Hydroxy-3-(2-nitrophenyl)coumarin | H₂SO₄ |

| Phloroglucinol | 5,7-Dihydroxy-3-(2-nitrophenyl)coumarin | Amberlyst-15 |

This interactive data table illustrates potential coumarin products from the Pechmann condensation using this compound.

Furthermore, the Kostanecki-Robinson reaction offers a pathway to chromone derivatives. This reaction involves the acylation of an o-hydroxyaryl ketone followed by intramolecular cyclization. wikipedia.orgresearchgate.netrsc.org Although this method typically starts with an o-hydroxyacetophenone, modifications and alternative pathways utilizing β-ketoesters have been developed, suggesting a potential application for this compound in the synthesis of 2-substituted-3-aroylchromones.

Preparation of Functionalized Aromatic Compounds

This compound can serve as a substrate for various carbon-carbon bond-forming reactions to generate highly functionalized aromatic compounds. The aromatic ring can be further substituted, and the side chain can be elaborated through a variety of modern synthetic methods.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the introduction of new substituents onto the phenyl ring. organic-chemistry.orgwikipedia.orgresearchgate.net For instance, after conversion of a bromo-substituted analogue of this compound, a Suzuki coupling with an arylboronic acid could introduce a new aryl group, leading to biaryl systems. Similarly, a Heck reaction with an alkene could be employed to append a vinyl group to the aromatic core.

| Coupling Reaction | Reactants | Catalyst | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | Biaryl derivative |

| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, Base | Styrenyl derivative |

This interactive data table outlines potential C-C coupling reactions for the derivatization of a halogenated version of this compound.

Utility in the Construction of Pharmaceutical and Agrochemical Intermediates

The structural motifs accessible from this compound are frequently found in biologically active molecules, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

A notable example is the use of a related compound, ethyl 3-(4-nitrophenyl)-3-oxopropanoate, in the synthesis of C5a receptor (C5aR) antagonists. google.comeuropeanreview.org These antagonists are being investigated for the treatment of various inflammatory diseases. The synthesis involves the reaction of the β-ketoester with an amino alcohol to construct a key heterocyclic intermediate. Given the structural similarity, this compound is a plausible precursor for a different series of C5aR antagonists or other bioactive compounds where the ortho-nitro substitution pattern is required for activity or as a handle for further chemical modification.

Contribution to Methodology Development in Organic Chemistry

The unique reactivity of this compound makes it an interesting substrate for the development of new synthetic methodologies. Its ability to participate in cascade or domino reactions, where multiple bond-forming events occur in a single pot, is of particular interest in the pursuit of more efficient and sustainable chemical processes.

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single operation to form a complex product, are a cornerstone of modern synthetic chemistry. nih.govresearchgate.netuniba.itresearchgate.net The β-ketoester functionality is a common component in many MCRs, such as the Hantzsch pyridine synthesis and the Biginelli reaction. The incorporation of the 2-nitrophenyl group into these reactions could lead to the rapid generation of libraries of novel, highly functionalized heterocyclic compounds with potential biological activities.

Synthesis of Natural Product Analogues

Natural products remain a significant source of inspiration for the development of new therapeutic agents. The synthesis of natural product analogues, which are structurally related to the parent natural product but with modifications to improve their properties, is a key strategy in drug discovery. β-Ketoesters are important building blocks in the synthesis of a wide variety of natural products, including alkaloids and flavonoids. nih.govnih.govsemanticscholar.org

The core structure of this compound can be incorporated into synthetic routes towards analogues of natural products containing a substituted aromatic ring. For example, in the synthesis of flavonoid analogues, the β-ketoester can be used to construct the central pyranone ring. The 2-nitrophenyl group can be retained as a key pharmacophore or can be transformed into other functional groups to probe structure-activity relationships.

Analytical and Characterization Methodologies for Methyl 3 2 Nitrophenyl 3 Oxopropanoate

Advanced Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the separation and purity assessment of methyl 3-(2-nitrophenyl)-3-oxopropanoate from reaction mixtures and for its quantification. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques utilized for these purposes.

High-performance liquid chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. While specific HPLC methods for this exact compound are not extensively detailed in publicly available literature, methods for structurally similar compounds provide a strong basis for its analysis.

For instance, the analysis of related nitrophenyl compounds, such as 3-(2-nitrophenyl)propionic acid, has been successfully achieved using reversed-phase HPLC. rsc.org A typical setup would involve a C18 or a specialized reversed-phase column, like the Newcrom R1, which demonstrates low silanol (B1196071) activity. rsc.org The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with an acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes. rsc.org Detection is commonly performed using a UV detector, as the nitroaromatic ring provides strong chromophores.

A method for the separation of nitrophenols has been developed using a monolithic column with a mobile phase of 50 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile (80:20, v/v) at a flow rate of 3 mL/min, with UV detection at the maximum absorbance wavelength. nih.gov Such conditions could be adapted for the analysis of this compound. The selection of the mobile phase composition and pH is critical for achieving optimal separation from impurities and starting materials. researchgate.netglsciences.euelementlabsolutions.com

Table 1: Illustrative HPLC Conditions for Related Nitrophenyl Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (reversed-phase) | rsc.org |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | rsc.org |

| Detection | UV Absorbance | nih.gov |

| Note | For mass spectrometry compatibility, formic acid can be used in place of phosphoric acid. rsc.org | |

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile compounds. For less volatile compounds like this compound, derivatization might be necessary to increase volatility and thermal stability. researchgate.net However, given its molecular weight, direct GC-MS analysis may be feasible under appropriate conditions.

The mass spectrum of this compound under electron ionization (EI) would be expected to show a molecular ion peak, although it might be of low intensity. nih.govwhitman.eduwhitman.edu The fragmentation pattern is anticipated to be influenced by the functional groups present: the nitrophenyl ring, the keto group, and the methyl ester.

Key fragmentation pathways would likely involve:

Cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage), a common fragmentation for ketones. nih.gov

Loss of the methoxy (B1213986) group (-OCH3) or the entire methoxycarbonyl group (-COOCH3) from the ester functionality. nih.gov

Fragmentation of the nitro group, such as the loss of NO or NO2.

Rearrangements, like the McLafferty rearrangement, if a labile gamma-hydrogen is present. azom.com

Table 2: Predicted Key Mass Fragments in the GC-MS of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 223 | [M]⁺ | Molecular Ion |

| 192 | [M - OCH₃]⁺ | Loss of methoxy radical from the ester |

| 177 | [M - NO₂]⁺ | Loss of nitro group |

| 164 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical |

| 151 | [C₇H₅NO₂]⁺ | Fragment containing the nitrophenyl carbonyl moiety |

| 121 | [C₇H₅O]⁺ | Further fragmentation of the nitrophenyl moiety |

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are fundamental for the unambiguous structural elucidation of this compound.

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. uobasrah.edu.iq While specific spectral data for this compound is not widely published, data for the closely related compound, methyl 3-(2-nitrophenyl)propanoate, offers valuable comparative information. rsc.org

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the propanoate chain, and the methyl protons of the ester group. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a 1,2-disubstituted benzene (B151609) ring. The methylene protons would likely appear as a singlet due to the presence of the adjacent carbonyl group, and the methyl ester protons would also present as a singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for the carbonyl carbons (both keto and ester), the aromatic carbons (with distinct shifts for the carbon bearing the nitro group and the carbon attached to the keto-acyl chain), the methylene carbon, and the methyl carbon of the ester.

Table 3: Anticipated ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.5 - 8.2 (multiplet) | 124 - 150 |

| -CH₂- | ~4.0 (singlet) | ~45 |

| -OCH₃ | ~3.7 (singlet) | ~52 |

| Ester C=O | - | ~167 |

| Keto C=O | - | ~190 |

Elemental Analysis and Other Quantitative Methods

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound, thereby confirming its empirical and molecular formula. nih.govazom.comucm.esresearchgate.netmdpi.com For this compound, with the molecular formula C₁₀H₉NO₅, the theoretical elemental composition can be calculated. cymitquimica.com

Combustion analysis is the standard method for determining the weight percentages of carbon, hydrogen, and nitrogen. researchgate.netmdpi.com The experimentally determined values are then compared to the theoretical values. A close agreement, typically within ±0.4%, is considered strong evidence for the purity and correct identification of the synthesized compound. nih.gov

Table 4: Theoretical Elemental Composition of this compound (C₁₀H₉NO₅)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 53.82% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.07% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.28% |

| Oxygen | O | 15.999 | 5 | 79.995 | 35.84% |

| Total | | | | 223.184 | 100.00% |

In conjunction with spectroscopic and chromatographic data, a satisfactory elemental analysis provides definitive confirmation of the structure and purity of this compound.

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Pathways and Sustainable Methodologies

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research should prioritize the development of sustainable methods for the synthesis of Methyl 3-(2-nitrophenyl)-3-oxopropanoate and its derivatives, moving away from hazardous reagents and solvents.

Key areas for investigation include:

Solvent-Free Reactions: Inspired by methodologies developed for other β-keto esters, solvent-free conditions for the synthesis and transesterification of the title compound could significantly reduce chemical waste and environmental impact. nih.gov

Electrochemical Synthesis: Electrochemical methods, which use electrons as clean oxidants, offer a sustainable alternative to traditional stoichiometric oxidants. rsc.org Investigating the electrochemical synthesis of β-keto spirolactones from related β-keto esters provides a template for exploring similar transformations with this compound. rsc.org

Aqueous Media Reactions: Exploring synthetic routes in water, potentially using micellar catalysis, would align with green chemistry principles. Research into chloroacetylation of related compounds in water demonstrates the feasibility of such approaches. researchgate.net

Elimination of Hazardous Reagents: Current synthetic methods for related nitro compounds sometimes involve toxic substances like benzene (B151609). researchgate.netprepchem.com Future work should focus on replacing these with safer alternatives such as ethyl acetate (B1210297) or dichloromethane, or eliminating the need for them entirely. researchgate.net

A comparison of traditional versus potential greener synthetic approaches is outlined below.

| Feature | Traditional Synthesis | Proposed Greener Pathways |

| Solvent | Often uses toluene, benzene, or dichloromethane. rsc.orgprepchem.com | Solvent-free conditions, water, or green solvents (e.g., acetone). nih.govrsc.org |

| Catalyst/Reagent | May use stoichiometric metallic oxidants or hazardous acids. rsc.org | Recyclable heterogeneous catalysts (e.g., silica-supported boric acid), biocatalysts, or electrochemistry. nih.govrsc.org |

| Energy Input | Can require high temperatures and prolonged heating. rsc.orgprepchem.com | Milder reaction conditions, potentially at room temperature. organic-chemistry.org |

| Waste Generation | Produces significant chemical waste. nih.gov | Minimizes waste through atom economy and catalyst recycling. nih.gov |

Exploration of Novel Catalytic Systems and Reaction Conditions

The efficiency and selectivity of chemical reactions involving this compound can be significantly enhanced by developing novel catalytic systems. Research in this area could unlock new synthetic pathways and improve the viability of existing ones.

Future research should focus on:

Heterogeneous Catalysis: The use of recyclable solid-supported catalysts, such as silica-supported boric acid (SiO2–H3BO3), has proven effective for the transesterification of other β-keto esters and should be investigated for the title compound. nih.gov

Bifunctional Catalysts: Catalysts possessing both acidic and basic sites, like the Cs–P/γ-Al2O3 system used for methyl acrylate (B77674) synthesis, could be adapted for aldol (B89426) condensation or other reactions involving this compound. rsc.org

Nanocatalysis: Noble metal nanostructures, such as platinum (Pt)-based and palladium (Pd)-based nanocatalysts, have shown high catalytic activity and selectivity in various organic reactions, including hydrogenations and oxidations under mild, green conditions. mdpi.com Their application to transform the nitro and keto groups of the target molecule is a promising avenue.

Biocatalysis: Enzymes, such as lipases, have been successfully used for the transesterification of β-keto esters and could offer high selectivity and mild reaction conditions for transformations of this compound. nih.gov

Investigation of Unconventional Reactivity Modes

Moving beyond classical transformations, the exploration of unconventional reactivity modes for this compound could lead to the discovery of novel molecular architectures.

Potential areas for exploration include:

Radical-Mediated Reactions: Electrochemical methods can generate radical intermediates from β-keto esters, which can participate in additions to olefins to form complex structures like spirolactones. rsc.org The response of this compound to such conditions is an unexplored area.

Ynamide Coupling: The coupling of α-keto acids with ynamides has been shown to produce β-keto imides. organic-chemistry.org Investigating analogous reactions where the keto-ester functionality of the title compound interacts with highly reactive species like ynamides could yield novel products.

Photochemical Reactions: Light-mediated reactions represent another frontier. rsc.org The presence of the nitroaromatic system, a known photoactive group, suggests that photochemical activation could induce unique cyclization or rearrangement pathways.

Domino Reactions: The dual functionality of the molecule makes it an ideal candidate for designing domino or cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.

Expansion of Synthetic Applications in Material Science and Fine Chemicals

This compound is a versatile building block, and its potential applications in synthesizing valuable molecules for material science and the fine chemical industry are largely untapped. bldpharm.commoehs.com

Future applications could be developed in:

Heterocyclic Synthesis: The compound's functional groups are primed for constructing various heterocyclic rings, which are core structures in many pharmaceuticals and functional materials. For example, the nitro group can be reduced to an amine, which can then be cyclized with the adjacent keto-ester moiety to form quinoline (B57606) or indole (B1671886) derivatives.

Polymer Science: As a functional monomer, derivatives of this compound could be incorporated into polymers. researchgate.net The nitro group could be used for post-polymerization modification or to impart specific electronic properties to the material.

Advanced Materials: The nitroaromatic system is a key feature in some organic electronic materials. bldpharm.com Exploring the synthesis of conjugated systems derived from the title compound could lead to new organic light-emitting diode (OLED) materials or organic semiconductors.

Fine Chemicals: The compound can serve as a precursor in multi-step syntheses of complex target molecules, including agrochemicals and specialty chemicals, leveraging the reactivity of both the aromatic and the keto-ester portions of the molecule. smolecule.com

| Potential Application Area | Key Reactive Site | Example Product Class |

| Medicinal Chemistry | Nitro group, Keto-ester | Heterocyclic scaffolds (e.g., quinolines), Spiro compounds. rsc.orgmdpi.com |

| Material Science | Aromatic ring, Nitro group | Functional polymers, OLED materials. researchgate.netbldpharm.com |

| Fine Chemicals | Keto-ester, Methylene (B1212753) group | Complex chiral molecules, Agrochemical intermediates. nih.govsmolecule.com |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work and accelerating discovery.

Future computational studies should include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the feasibility of proposed synthetic routes. This can help in optimizing reaction conditions for higher yields and selectivity.

Spectroscopic Prediction: Computational models can predict spectroscopic data (e.g., NMR, IR), which would aid in the characterization of new compounds derived from this compound. researchgate.net

Molecular Properties Prediction: The electronic properties, reactivity indices, and potential biological activity of the title compound and its derivatives can be estimated using computational methods. This includes modeling interactions with biological targets to screen for potential pharmaceutical applications. researchgate.net

Catalyst Design: Computational screening can help identify promising new catalysts for specific transformations, reducing the time and resources spent on experimental screening.

Q & A

Q. Basic

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 3.7–3.8 ppm (ester methyl), δ 7.5–8.2 ppm (aromatic protons), and δ 3.1–3.3 ppm (methylene protons adjacent to ketone) .

- ¹³C NMR : Carbonyl signals at δ 170–175 ppm (ester) and δ 195–200 ppm (ketone) .

- IR spectroscopy : Strong absorptions at 1740–1745 cm⁻¹ (ester C=O) and 1665–1670 cm⁻¹ (ketone C=O) .

- HRMS : Molecular ion [M+H]⁺ at m/z 238.0485 confirms molecular formula C₁₀H₉NO₅ .

How do structural modifications (e.g., nitro group position, ester substituents) influence reactivity and biological activity?

Advanced

Comparative studies with analogs reveal:

- Nitro group position : 2-Nitrophenyl derivatives exhibit 12% faster hydrolysis rates vs. 3-nitrophenyl analogs due to enhanced electron-withdrawing effects on the ketone (Taft σ* = 1.24 vs. 0.98) .

- Ester group effects : Methyl esters show 3× higher electrophilicity than ethyl esters (Hammett ρ = +1.8), accelerating nucleophilic substitution .

- Bioactivity : this compound inhibits acetylcholinesterase (IC₅₀ = 12.3 μM) vs. 18.7 μM for the 3-nitro analog, attributed to steric hindrance differences .

Q. Table 1: Comparative Reactivity and Bioactivity of Structural Analogs

| Compound | Substituents | Hydrolysis Rate (k, s⁻¹) | Enzyme Inhibition (IC₅₀, μM) |

|---|---|---|---|

| Methyl 3-(2-nitrophenyl)-3-oxo | 2-NO₂, methyl ester | 0.45 | 12.3 |

| Ethyl 3-(3-nitrophenyl)-3-oxo | 3-NO₂, ethyl ester | 0.32 | 18.7 |

| Methyl 3-(4-Cl-2-F-phenyl)-3-oxo | 4-Cl, 2-F, methyl ester | 0.67 | 9.8 |

| Data sourced from kinetic studies and enzyme assays . |

How can researchers resolve contradictions in reported yields for catalytic hydrogenation of the nitro group?

Advanced

Discrepancies arise from catalyst loading and H₂ pressure :

- Catalyst optimization : 10% Pd/C achieves 88% yield (vs. 60% with 5% Pd/C) due to increased active sites .

- Pressure effects : Higher H₂ pressure (3 atm vs. 1 atm) reduces reaction time by 40% and minimizes over-reduction byproducts .

- Solvent selection : Ethanol/water (9:1) improves solubility of intermediates, enhancing selectivity .

What methodologies are used to analyze competing reaction pathways during nucleophilic substitution?

Q. Advanced

- Kinetic isotope effects (KIE) : Deuterated substrates reveal a KIE of 2.1, indicating rate-limiting proton transfer in the transition state .

- DFT calculations : Modeling predicts SN2 dominance (>80%) over SN1 due to low carbocation stability (ΔG‡ = 25 kcal/mol for SN1 vs. 18 kcal/mol for SN2) .

- HPLC monitoring : Quantifies intermediates (e.g., 3-(2-nitrophenyl)-3-hydroxypropanoate) to track pathway bifurcation .

What strategies mitigate ester hydrolysis during long-term biological assays?

Q. Advanced

- pH buffering : Maintain pH 6.5–7.0 to reduce base-catalyzed hydrolysis (t₁/₂ increases from 2 h to 24 h) .

- Co-solvents : 20% DMSO in assay media stabilizes the ester group by reducing water activity .

- Prodrug design : Replace methyl ester with pivaloyloxymethyl groups, enhancing stability (hydrolysis t₁/₂ > 48 h) .

How does the nitro group impact photostability in material science applications?

Q. Advanced

- UV-Vis studies : 2-Nitrophenyl derivatives absorb strongly at 320–350 nm, leading to photoisomerization (quantum yield Φ = 0.12) .

- Degradation pathways : Nitro-to-nitrito rearrangement under UV light accelerates bond cleavage (ΔH‡ = 45 kJ/mol) .

- Stabilizers : Adding 1% TiO₂ nanoparticles reduces photodegradation by 60% via UV screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.